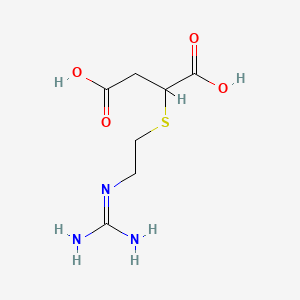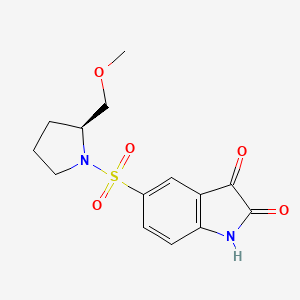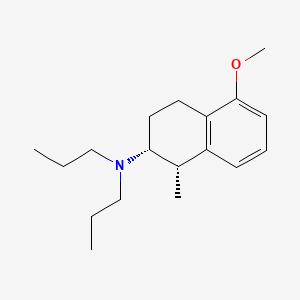
グリセロホスホ-N-オレオイルエタノールアミン
説明
Glycerophospho-N-Oleoyl Ethanolamine is a glycerophosphoethanolamine.
科学的研究の応用
グリセロホスホ-N-オレオイルエタノールアミン (GNOE): 科学研究における応用: グリセロホスホ-N-オレオイルエタノールアミンは、一般的にOEAとして知られており、様々な生物活性を持つ内在性脂質であり、科学研究において重要な意味を持っています。以下では、GNOEの科学研究における独自の用途に焦点を当てた詳細なセクションを紹介します。
食欲調節とエネルギー恒常性
OEAは、摂食行動とエネルギー恒常性の調節において重要な役割を果たすことが示されています。 OEAは、ペルオキシソーム増殖因子活性化受容体α(PPAR-α)に結合することで作用し、PPAR-αは転写因子であり、肝臓における脂質代謝の主要な調節因子です 。この相互作用は、動物モデルにおいて摂食量を抑制し、体重増加を抑制することが観察されています。
脂質代謝
PPARαのアゴニストとして、OEAはこの受容体を高効力で活性化し、脂質代謝プロセスに影響を与えます 。この活性化は、末梢での脂質基質の利用につながり、脂質代謝に関連する代謝性疾患や状態の研究に不可欠です。
神経伝達物質機能
OEAは、エンドカンナビノイドシステムにも関与しており、別の内在性カンナビノイド神経伝達物質であるアナンダミド(AEA)と代謝経路を共有しています 。この関係は、神経機能や障害の研究において極めて重要です。
満腹感誘導
OEAの投与は、腹腔内経路を介してげっ歯類に満腹感を誘導し、食欲制御機構の研究や肥満の潜在的な治療法の開発に役立ちます .
生物活性脂質の前駆体
関連する化合物であるグリセロホスホエタノールアミンは、PEMT経路を介してグリセロホスホコリンの重要な前駆体として機能し、アナンダミドの生合成にも関連しています 。これらの経路を理解することは、生物活性脂質の合成を探求するために不可欠です。
エンドカンナビノイド研究
エンドカンナビノイド研究の分野は著しく成長しており、OEAはカンナビノイド受容体とその生理学的役割の理解に貢献しています .
作用機序
Target of Action
Glycerophospho-N-Oleoyl Ethanolamine (GNOE) primarily targets Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a transcription factor and a major regulator of lipid metabolism in the liver . It is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .
Mode of Action
GNOE is an endogenous, potent agonist for PPARα . It exhibits an EC 50 value of 120 nM in a transactivation assay . As an agonist, GNOE binds to PPAR-α, activating it and triggering a series of cellular responses .
Biochemical Pathways
GNOE is derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) . It is synthesized via the CDP-ethanolamine pathway (also named Kennedy pathway), where ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the last step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine .
Pharmacokinetics
It is known that like aea, gnoe is metabolized by fatty acid amide hydrolase (faah) . This suggests that GNOE’s bioavailability may be influenced by the activity of FAAH.
Result of Action
Systemic administration of GNOE suppresses food intake and reduces weight gain in rats and PPARα wild-type mice . This suggests that GNOE may play a role in modulating feeding and energy homeostasis .
生化学分析
Biochemical Properties
Glycerophospho-N-Oleoyl Ethanolamine is involved in several biochemical reactions. It is derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1). This enzyme catalyzes the hydrolysis of glycerophospho-N-acyl ethanolamine precursors, including Glycerophospho-N-Oleoyl Ethanolamine, to produce oleoyl ethanolamide. Oleoyl ethanolamide, in turn, activates PPARα, which regulates lipid metabolism and energy homeostasis .
Cellular Effects
Glycerophospho-N-Oleoyl Ethanolamine influences various cellular processes. It has been shown to suppress appetite and reduce weight gain in animal models through the activation of PPARα. This activation leads to changes in gene expression that promote lipid oxidation and reduce fat storage. Additionally, Glycerophospho-N-Oleoyl Ethanolamine affects cell signaling pathways, including those involved in inflammation and metabolism .
Molecular Mechanism
The molecular mechanism of Glycerophospho-N-Oleoyl Ethanolamine involves its conversion to oleoyl ethanolamide, which binds to and activates PPARα. This activation leads to the transcription of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. Glycerophospho-N-Oleoyl Ethanolamine also interacts with fatty acid amide hydrolase (FAAH), which metabolizes oleoyl ethanolamide, thereby regulating its levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycerophospho-N-Oleoyl Ethanolamine can change over time. The compound is relatively stable when stored at -20°C and can maintain its activity for up to four years. Over time, Glycerophospho-N-Oleoyl Ethanolamine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that systemic administration of oleoyl ethanolamide, derived from Glycerophospho-N-Oleoyl Ethanolamine, can have sustained effects on reducing food intake and body weight in animal models .
Dosage Effects in Animal Models
The effects of Glycerophospho-N-Oleoyl Ethanolamine vary with different dosages in animal models. At lower doses, it effectively suppresses appetite and reduces weight gain without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks .
Metabolic Pathways
Glycerophospho-N-Oleoyl Ethanolamine is involved in metabolic pathways related to lipid metabolism. It is a precursor to oleoyl ethanolamide, which is metabolized by FAAH. This metabolic pathway regulates the levels of oleoyl ethanolamide, influencing its effects on lipid oxidation and energy balance. Additionally, Glycerophospho-N-Oleoyl Ethanolamine may interact with other enzymes and cofactors involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, Glycerophospho-N-Oleoyl Ethanolamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of Glycerophospho-N-Oleoyl Ethanolamine within tissues can influence its activity and function .
Subcellular Localization
Glycerophospho-N-Oleoyl Ethanolamine is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of Glycerophospho-N-Oleoyl Ethanolamine is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .
特性
IUPAC Name |
2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXVCGZJCGEKO-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















